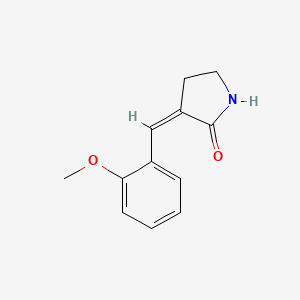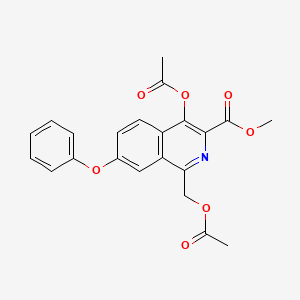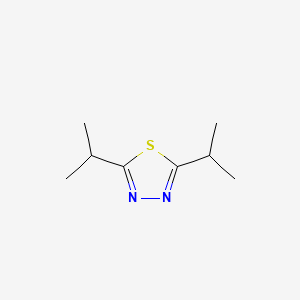
3-(2-Methoxybenzylidene)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxybenzylidene)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. This compound is characterized by the presence of a methoxybenzylidene group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties to the molecule .
準備方法
The synthesis of 3-(2-Methoxybenzylidene)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
3-(2-Methoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can yield alcohols or amines.
Substitution: Halogenation or nucleophilic substitution can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-(2-Methoxybenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its biological activities include antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the treatment of various diseases and infections .
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block for the production of high-value products .
作用機序
The mechanism of action of 3-(2-Methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
類似化合物との比較
3-(2-Methoxybenzylidene)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the methoxybenzylidene group in this compound imparts unique chemical and biological properties that distinguish it from other pyrrolidinone derivatives .
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolone derivatives
- N-methylpyrrolidin-2-one (NMP)
- Pyrrolidine-2,5-diones
These compounds have diverse biological activities and are used in various scientific and industrial applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
(3Z)-3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8- |
InChIキー |
WBILLHHOTJRASZ-NTMALXAHSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/CCNC2=O |
正規SMILES |
COC1=CC=CC=C1C=C2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)


![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)




